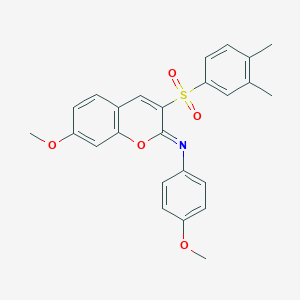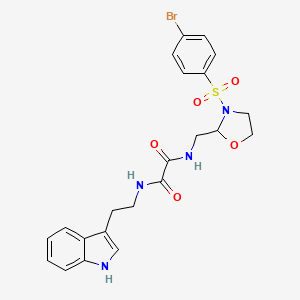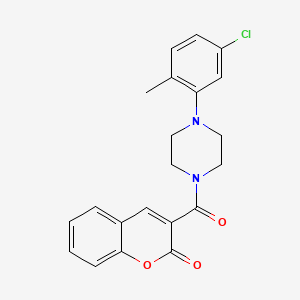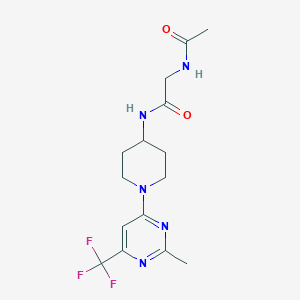
(Z)-N-(3-((3,4-dimethylphenyl)sulfonyl)-7-methoxy-2H-chromen-2-ylidene)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and an aniline group (an amino group bonded to a phenyl group). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chromene group might be formed through a Perkin or Claisen condensation, while the sulfonyl group could be introduced through a sulfonation reaction . The aniline group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a double bond, which could exist in either the E (trans) or Z (cis) configuration . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chromene group might undergo electrophilic aromatic substitution, while the aniline group could participate in reactions typical of amines, such as acylation or alkylation . The sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might exhibit strong absorption in the UV-visible region due to the conjugated system of double bonds in the chromene group .Scientific Research Applications
Chromogenic Chemosensors
Compounds similar to the requested chemical have been synthesized and studied for their applications as chromogenic chemosensors, particularly for the selective detection of cyanide ions. These chemosensors change color in the presence of cyanide, highlighting their potential in environmental monitoring and safety applications (Heying et al., 2015).
Metal-Ion Coordination and Polymerization Catalysts
Certain compounds within the same chemical family have been utilized to form complexes with ZnII and CuII carboxylates, acting as catalysts in the polymerization reactions of ε-caprolactone. This indicates their relevance in polymer science for synthesizing biodegradable polymers and engineering new materials with specific properties (Attandoh et al., 2014).
Synthesis of Functionalized Chromenes
L-proline-catalyzed three-component reactions have been employed to construct densely functionalized 4H-chromenes, showcasing the versatility of similar compounds in facilitating organic synthesis. These reactions offer a pathway to a variety of substituted chromene derivatives, which are valuable in medicinal chemistry and materials science (Li et al., 2012).
Dual Chemosensors for Metal Ions
Research has also focused on developing dual chemosensors for detecting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. Such compounds demonstrate significant potential in analytical chemistry for the selective and sensitive detection of metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Roy et al., 2019).
Photosensitizers for Photodynamic Therapy
Compounds containing benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties, especially their high singlet oxygen quantum yield. These properties make them promising candidates as photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medicinal chemistry and therapeutic applications (Pişkin et al., 2020).
Antibacterial and Antifungal Properties
Novel N-substituted sulfonamides derived from 4-hydroxycoumarin have been explored for their antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents, underlining the importance of such compounds in addressing resistance to existing antibiotics and developing new treatments for infectious diseases (Chohan et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-5-12-22(13-17(16)2)32(27,28)24-14-18-6-9-21(30-4)15-23(18)31-25(24)26-19-7-10-20(29-3)11-8-19/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQQSDHVMBYBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-((3,4-dimethylphenyl)sulfonyl)-7-methoxy-2H-chromen-2-ylidene)-4-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)


![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)



![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)